molecular formula C7H12FNO B12451942 (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde

Cat. No.: B12451942
M. Wt: 145.17 g/mol
InChI Key: DBQGWMLUZOCKAE-UHFFFAOYSA-N
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Description

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde is an organic compound characterized by the presence of a diethylamino group, a fluorine atom, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde typically involves the reaction of diethylamine with a fluorinated acrylaldehyde precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of (Z)-3-(Diethylamino)-2-fluoroacrylic acid.

    Reduction: Formation of (Z)-3-(Diethylamino)-2-fluoroacryl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-3-(Diethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(Diethylamino)-2-chloroacrylaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-3-(Diethylamino)-2-bromoacrylaldehyde: Similar structure but with a bromine atom instead of fluorine.

    (Z)-3-(Diethylamino)-2-iodoacrylaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(Z)-3-(Diethylamino)-2-fluoroacrylaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(diethylamino)-2-fluoroprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGWMLUZOCKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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